Purine-9-beta-d-(2'-deoxy-2'-fluoro) arabinoriboside
Description
Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside is a modified nucleoside analogue. It is a purine nucleoside analogue with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification enhances its stability and alters its biological activity, making it a valuable compound in scientific research and medical applications.
Properties
IUPAC Name |
4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLWLNFMONEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside typically involves the fluorination of a suitable precursor. One common method involves the direct fluorination of 2’-deoxy-2’-fluoro-β-D-arabinofuranosylguanine using a fluorinating agent such as [18F]KF/K.2.2.2 in dimethyl sulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Substitution Reactions
The 6-position of the purine ring and the 2'-fluoro group on the sugar moiety are primary sites for nucleophilic substitution:
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Mechanistic Insight : The 2'-β-fluoro group stabilizes a transition state that favors SN2 mechanisms during sugar modifications, while bulky protecting groups (e.g., trityl) reduce elimination side reactions .
Phosphorylation
F-ara-Purine undergoes enzymatic and chemical phosphorylation to form active metabolites:
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Stability : The 2'-fluoro group confers resistance to phosphorylase cleavage, prolonging intracellular half-life .
Oxidation and Reduction
The purine ring and sugar hydroxyl groups participate in redox reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Purine Ring Oxidation | KMnO₄ or xanthine oxidase | 8-Oxo-F-ara-Purine (inactive metabolite) |
| Sugar Reduction | NaBH₄ or catalytic hydrogenation | 2'-Deoxy-2'-fluoro-arabinitol (inert sugar analog) |
Glycosidic Bond Stability
The β-configuration of the glycosidic bond and 2'-fluoro substitution enhance hydrolytic stability:
| Condition | Effect | Half-Life |
|---|---|---|
| Acidic (pH < 3) | Partial cleavage of glycosidic bond | ~24 hours (vs. minutes for non-fluorinated analogs) |
| Alkaline (pH > 10) | Minimal degradation | >1 week |
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Structural Basis : The 2'-fluoro group electronically stabilizes the oxocarbenium ion transition state, reducing acid-catalyzed hydrolysis .
Enzymatic Transformations
F-ara-Purine interacts with cellular enzymes to form bioactive or inactivated species:
Conformational Effects on Reactivity
The sugar pucker (C2'-endo vs. C3'-endo) modulates reaction kinetics:
Scientific Research Applications
Cancer Research
Mechanism of Action
Purine-9-beta-D-(2'-deoxy-2'-fluoro)arabinoriboside is a nucleoside analog that mimics natural nucleotides. It incorporates into DNA and RNA, disrupting normal nucleotide synthesis and function. This mechanism makes it a candidate for targeting rapidly dividing cancer cells, particularly in hematological malignancies.
Case Studies
- T-cell Lymphoblastic Disease : Research has demonstrated the efficacy of this compound in treating T-cell lymphoblastic leukemia. A study synthesized a radiofluorinated version of this compound, [(18)F]F-AraG, which showed significant uptake in T cells, indicating its potential as a PET imaging agent for monitoring treatment responses in leukemia patients .
- Solid Tumors : Another study highlighted the use of this compound in targeting specific malignant tumors, showcasing its versatility beyond hematological cancers .
Imaging Techniques
Positron Emission Tomography (PET)
The development of [(18)F]F-AraG as a radiotracer has opened new avenues for non-invasive imaging of T-cell populations in vivo. This application is particularly relevant for assessing immune responses and monitoring therapies in cancer patients.
Research Findings
The synthesis of [(18)F]F-AraG involved a direct fluorination process that yielded a radiochemical purity suitable for imaging studies. Preliminary uptake experiments indicated that both leukemia cell lines and activated primary thymocytes effectively absorbed the compound, supporting its use as an imaging agent .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Research | Targeting malignant tumors via DNA/RNA incorporation | Effective in T-cell lymphoblastic disease; uptake studies support efficacy |
| Imaging Techniques | Development of PET imaging agents | [(18)F]F-AraG shows significant uptake in T cells |
| Antiviral Applications | Potential use against viral infections | Structural similarity suggests possible antiviral properties |
Mechanism of Action
The mechanism of action of Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and leads to the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, disrupting the normal cell cycle and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Clofarabine: Another fluorinated nucleoside analogue with similar antitumor activity.
Fludarabine: A purine nucleoside analogue used in the treatment of hematological malignancies.
2-Amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine: A similar compound with antitumor activity targeting lymphoid malignancies.
Uniqueness
Purine-9-beta-d-(2’-deoxy-2’-fluoro) arabinoriboside is unique due to its specific fluorine modification, which enhances its stability and alters its biological activity. This makes it particularly effective in targeting certain types of cancer cells and provides a valuable tool for scientific research.
Biological Activity
Purine-9-beta-D-(2'-deoxy-2'-fluoro)arabinoriboside, also known as 2-amino-6-chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)-arabinoriboside, is a synthetic purine nucleoside analogue that exhibits significant biological activity, particularly in the fields of virology and oncology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a purine base with a 2-amino group and a chlorine atom at the 6-position, along with a beta-D-arabinofuranosyl moiety modified at the 2' position with a fluorine atom. This unique structure allows it to closely resemble natural nucleosides, facilitating its interaction with biological systems, particularly in nucleic acid metabolism.
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Antiviral Activity :
- The compound acts as an antiviral agent by mimicking natural nucleosides, allowing it to be incorporated into viral RNA or DNA during replication. This incorporation can lead to premature termination of nucleic acid synthesis or misincorporation, ultimately inhibiting viral propagation .
- Studies have shown that it effectively inhibits the replication of various viruses, including influenza and HIV .
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Antitumor Properties :
- It has been demonstrated to possess cytotoxic effects against certain cancer cell lines. For instance, in vitro studies indicated that the compound inhibited DNA synthesis in L1210 cells without affecting RNA or protein synthesis .
- The structural modifications enhance its selectivity and efficacy against specific tumor types while minimizing toxicity to normal cells.
In Vitro Studies
Case Studies
- Antiviral Efficacy :
- Cytotoxicity Against Cancer Cells :
Potential Applications
The unique properties of Purine-9-beta-D-(2'-deoxy-2'-fluoro)arabinoriboside make it a candidate for various therapeutic applications:
- Antiviral Therapy : Its ability to interfere with viral replication suggests potential use in treating viral infections such as HIV and influenza.
- Cancer Treatment : Its cytotoxic effects on cancer cells position it as a promising agent in oncology, particularly for lymphoid malignancies.
Q & A
Q. What are the established synthetic routes for Purine-9-beta-d-(2'-deoxy-2'-fluoro)arabinoriboside, and what key intermediates are involved?
The compound is synthesized via direct fluorination at the 2'-position of arabinofuranosyl purine derivatives. Key methods include:
- TMSOTf-assisted fluorination : Trimethylsilyl triflate (TMSOTf) catalyzes the introduction of fluorine at the 2'-position, with protected sugar moieties (e.g., 3',5'-di-O-benzoyl groups) to prevent side reactions .
- Suzuki coupling : Used to attach modified purine bases to fluorinated arabinofuranosyl backbones, as seen in fleximer nucleoside analogs . Critical intermediates include 2'-fluoro-arabinofuranosyl precursors and benzoyl-protected sugar derivatives to enhance regioselectivity .
Q. How is the structural integrity of Purine-9-beta-d-(2'-deoxy-2'-fluoro)arabinoriboside validated post-synthesis?
Characterization relies on:
- NMR spectroscopy : NMR confirms fluorine incorporation, while and NMR verify sugar configuration and base attachment .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity, critical for distinguishing fluorinated analogs from non-fluorinated byproducts .
**What solubility properties are reported for fluorinated arabinoribosides, and how do these impact experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
